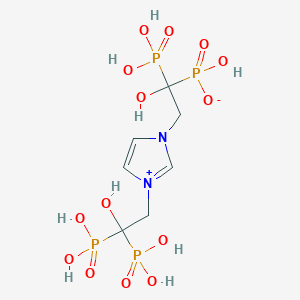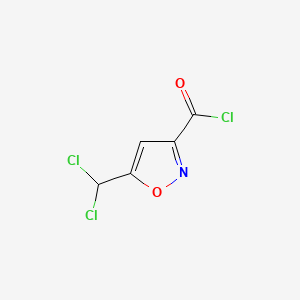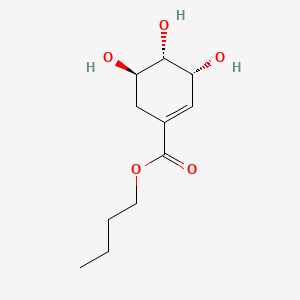
3-Ethyl-d5-toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis Bioquímico
Biochemical Properties
It is known that toluene, a similar compound, can interact with various enzymes and proteins
Cellular Effects
Studies on toluene have shown that it can influence cell function . It has been associated with changes in blood lipid profiles
Molecular Mechanism
Toluene has been shown to increase both serotonin and noradrenaline levels in several brain areas after an acute exposure . It also acts as a noncompetitive antagonist of the glutamatergic N-methyl-d-aspartic acid (NMDA) receptor subtype
Dosage Effects in Animal Models
Studies on toluene have shown that it has antidepressant-like actions in two animal models used for the screening of antidepressant drugs
Metabolic Pathways
Benzene and toluene metabolites have been associated with disruptions in lipid metabolism in humans
Métodos De Preparación
3-Ethyl-d5-toluene can be synthesized through the alkylation of toluene with ethylene in the presence of a deuterium source. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-d5-toluene, like other alkylbenzenes, undergoes several types of chemical reactions:
Aplicaciones Científicas De Investigación
3-Ethyl-d5-toluene is used extensively in scientific research, particularly in the field of proteomics . Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, it is used in the synthesis of other complex organic molecules and in studies involving reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-d5-toluene in research applications involves its role as an internal standard in mass spectrometry. The deuterium atoms in the compound provide a distinct mass difference compared to non-deuterated analogs, allowing for precise quantification of target molecules . This compound does not have a specific biological target or pathway as it is primarily used as a research tool.
Comparación Con Compuestos Similares
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
3-Ethyl-toluene: The non-deuterated analog, which has similar chemical properties but lacks the mass spectrometry advantages provided by deuterium.
4-Ethyl-d5-toluene: Another deuterated isomer with the ethyl group in a different position on the aromatic ring.
2-Ethyl-d5-toluene: Similar to this compound but with the ethyl group in the ortho position.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for precise analytical applications in scientific research.
Propiedades
Número CAS |
1398065-64-9 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
125.226 |
Nombre IUPAC |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
Clave InChI |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC(=C1)C |
Sinónimos |
1-Ethyl-d5-3-methylbenzene; 1-Methyl-3-ethyl-d5-benzene; 3-Methylethyl-d5-benzene; NSC 74176-d5; m-Ethylmethyl-d5-benzene; m-Ethyl-d5-toluene; m-Methylethyl-d5-benzene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)



